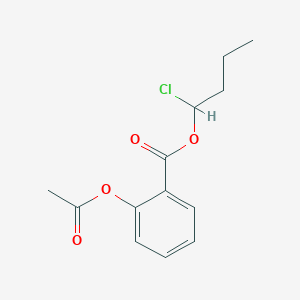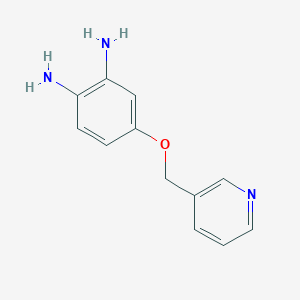
1-Chlorobutyl 2-acetyloxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chlorobutyl 2-acetyloxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorobutyl group attached to the benzoate moiety, which is further acetylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chlorobutyl 2-acetyloxybenzoate can be synthesized through the esterification of 2-hydroxybenzoic acid (salicylic acid) with 1-chlorobutanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining optimal reaction conditions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chlorobutyl 2-acetyloxybenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-hydroxybenzoic acid and 1-chlorobutanol.
Substitution: The chlorine atom in the chlorobutyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the chlorobutyl group, to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: 2-Hydroxybenzoic acid and 1-chlorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding alcohols or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Chlorobutyl 2-acetyloxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be metabolized to active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-chlorobutyl 2-acetyloxybenzoate involves its interaction with biological molecules. The ester bond can be hydrolyzed by esterases in the body, releasing 2-hydroxybenzoic acid, which is known for its anti-inflammatory properties. The chlorobutyl group may also interact with cellular components, potentially leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
4-Chlorobutyl benzoate: Similar structure but lacks the acetyl group.
1-Chlorobutyl benzoate: Similar structure but lacks the acetyl group.
2-Acetyloxybenzoic acid (Aspirin): Similar structure but lacks the chlorobutyl group.
Uniqueness: 1-Chlorobutyl 2-acetyloxybenzoate is unique due to the presence of both the chlorobutyl and acetyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H15ClO4 |
|---|---|
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
1-chlorobutyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C13H15ClO4/c1-3-6-12(14)18-13(16)10-7-4-5-8-11(10)17-9(2)15/h4-5,7-8,12H,3,6H2,1-2H3 |
InChI-Schlüssel |
VHSADESJSJHRNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(OC(=O)C1=CC=CC=C1OC(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13868132.png)
![Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate](/img/structure/B13868139.png)












